3-(5-chloro-1H-indol-3-yl)propan-1-ol Exhibits Sub-Micromolar IDO1 Inhibition in Human Whole Blood: A 1.65-Fold Potency Gain Over HeLa Cellular Assay
3-(5-chloro-1H-indol-3-yl)propan-1-ol inhibits indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 158 nM in IFNγ/LPS-stimulated human whole blood, representing a 1.65-fold improvement in potency relative to the 261 nM IC50 observed in IFNγ-stimulated human HeLa cells [1][2]. The differential potency across assay systems underscores the compound's context-dependent activity and highlights the importance of the human whole blood model for translational relevance in immuno-oncology research [3].
| Evidence Dimension | IDO1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 158 nM |
| Comparator Or Baseline | 261 nM (same compound in HeLa cellular assay) |
| Quantified Difference | 1.65-fold more potent in whole blood vs. HeLa cells |
| Conditions | Human whole blood stimulated with IFNγ/LPS, 4 hr preincubation + 18 hr incubation; HeLa cells stimulated with IFNγ, 2 hr preincubation + 18 hr incubation |
Why This Matters
The 1.65-fold potency differential between whole blood and HeLa cell assays provides critical information for experimental design, enabling researchers to select the appropriate assay system for target validation studies and to anticipate translational discrepancies when progressing from cellular to more physiologically relevant models.
- [1] BindingDB. BDBM50550033 CHEMBL4791270: IDO1 inhibition IC50 = 158 nM in human whole blood. View Source
- [2] BindingDB. BDBM50550033 CHEMBL4791270: IDO1 inhibition IC50 = 261 nM in HeLa cells. View Source
- [3] Bristol Myers Squibb R&D (curated by ChEMBL). IDO1 inhibition data for 3-(5-chloro-1H-indol-3-yl)propan-1-ol. View Source
